![molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5](/img/structure/B169994.png)
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with a chlorinating agent to introduce the chlorine atom at the 4-position. This is followed by cyclization to form the pyrrolo[3,2-c]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Synthesis of Novel Materials:
The compound is also explored for its potential in creating advanced materials with unique electronic or optical properties. Its ability to participate in various chemical reactions enables the formation of complex structures that can be tailored for specific applications.
Research Insights:
Studies indicate that derivatives of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be synthesized to yield materials suitable for organic electronics and photonic devices. The modification of its structure can lead to enhanced conductivity or light absorption characteristics.
Biological Studies
Mechanistic Studies:
In biological research, this compound is utilized to investigate mechanisms involving nitrogen-containing heterocycles. Its interactions with biological targets provide insights into metabolic pathways and enzyme activities.
Example Application:
Research has demonstrated that this compound can modulate the activity of certain enzymes, making it a candidate for further studies in enzyme inhibition and activation pathways .
Chemical Reactivity and Synthesis
The compound can undergo several chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.
- Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
- Cyclization Reactions: It participates in cyclization processes to form more complex heterocycles.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Substitution | NaH, KOtBu | Base conditions |
Oxidation | KMnO4 | Acidic medium |
Reduction | LiAlH4 | Anhydrous solvent |
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein .
Comparison with Similar Compounds
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom and the arrangement of the nitrogen atoms in the ring system.
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Another similar compound with the chlorine atom at the 5-position.
These compounds share some chemical properties but can exhibit different reactivity and biological activity due to the differences in their structures.
Biological Activity
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates both pyrrole and pyridine rings, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H9ClN2. The InChI Key for this compound is VRXHWVFITROOAZ-UHFFFAOYSA-N, and its CAS number is 146398-90-5. The compound features a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the pyrrole ring.
Property | Value |
---|---|
Molecular Formula | C9H9ClN2 |
Molecular Weight | 180.64 g/mol |
InChI Key | VRXHWVFITROOAZ-UHFFFAOYSA-N |
CAS Number | 146398-90-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. For instance, it has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation in cancer cells. In studies, derivatives of this compound have shown nanomolar IC50 values against LSD1, indicating potent enzymatic inhibition and promising antiproliferative effects against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1 .
Structure-Activity Relationships (SAR)
Research has focused on optimizing the structure of pyrrolo[3,2-c]pyridine derivatives to enhance their biological activity. A study highlighted that modifications at the 4-position significantly affected the inhibitory potency against LSD1. The most effective derivatives not only inhibited LSD1 but also activated CD86 mRNA expression in AML cells, facilitating differentiation .
Table: SAR Findings for Pyrrolo[3,2-c]pyridine Derivatives
Compound | Target | IC50 (nM) | Activity Description |
---|---|---|---|
Compound 23e | LSD1 | <10 | Selective and reversible inhibitor; antiproliferative in AML models |
Compound 4h | FGFR1 | 7 | Potent inhibitor; induced apoptosis in breast cancer cells |
Compound 8 | MPS1 | 25 | Potent binding; antiproliferative in colon cancer cells |
Biological Evaluation
In vivo studies have demonstrated that certain derivatives of this compound can suppress tumor growth effectively. For example, compound 23e showed a favorable pharmacokinetic profile and reduced tumor size in AML xenograft models . Similarly, compound 4h exhibited significant inhibition of migration and invasion in breast cancer cell lines .
Case Study 1: Inhibition of LSD1
A recent study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their ability to inhibit LSD1. The lead compound demonstrated strong antiproliferative effects across several AML cell lines and was effective in inducing differentiation markers .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of these compounds against various solid tumors. The results indicated that specific modifications to the pyrrolo scaffold enhanced selectivity for cancer cell types while minimizing off-target effects .
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHWVFITROOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484663 | |
Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146398-90-5 | |
Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.